5-(2-Isocyanoethyl)-1,2,3-trimethoxybenzene
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Overview
Description
5-(2-Isocyanoethyl)-1,2,3-trimethoxybenzene is a chemical compound that belongs to the class of isocyanides. Isocyanides are known for their unique reactivity and versatility in organic synthesis. This compound features a benzene ring substituted with three methoxy groups and an isocyanoethyl group, making it an interesting subject for various chemical studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-Isocyanoethyl)-1,2,3-trimethoxybenzene typically involves the dehydration of formamides. One common method is the Ugi protocol, which employs phosphorus oxychloride along with an excess of a tertiary nitrogen base such as triethylamine in dichloromethane . This reaction is exothermic and often requires cooling the reaction mixture below zero degrees Celsius .
Industrial Production Methods
In an industrial setting, the synthesis can be optimized for scalability and safety. For example, the use of tosyl chloride as a dehydrating agent in combination with sodium hydrogen carbonate and water offers a more environmentally friendly approach . This method avoids the use of toxic and corrosive reagents, making it more suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
5-(2-Isocyanoethyl)-1,2,3-trimethoxybenzene undergoes various types of chemical reactions, including:
Oxidation: The isocyanide group can be oxidized to form isocyanates.
Reduction: Reduction reactions can convert the isocyanide group to amines.
Substitution: The methoxy groups on the benzene ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like hydroxide ions or amines can be used under basic conditions.
Major Products
Oxidation: Isocyanates
Reduction: Amines
Substitution: Various substituted benzene derivatives
Scientific Research Applications
5-(2-Isocyanoethyl)-1,2,3-trimethoxybenzene has several applications in scientific research:
Mechanism of Action
The mechanism of action of 5-(2-Isocyanoethyl)-1,2,3-trimethoxybenzene involves its reactivity as an isocyanide. The isocyanide group can participate in various reactions, such as nucleophilic addition and cycloaddition, to form new chemical bonds . These reactions often involve the formation of intermediates that can further react to yield the final products .
Comparison with Similar Compounds
Similar Compounds
- 2-Isocyanoethylbenzene
- 3-(2-Isocyanoethyl)indole
- 2-Isocyanopyrimidine
Uniqueness
5-(2-Isocyanoethyl)-1,2,3-trimethoxybenzene is unique due to the presence of three methoxy groups on the benzene ring, which can influence its reactivity and the types of reactions it undergoes . This makes it distinct from other isocyanides that may not have such substituents.
Properties
CAS No. |
165459-75-6 |
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Molecular Formula |
C12H15NO3 |
Molecular Weight |
221.25 g/mol |
IUPAC Name |
5-(2-isocyanoethyl)-1,2,3-trimethoxybenzene |
InChI |
InChI=1S/C12H15NO3/c1-13-6-5-9-7-10(14-2)12(16-4)11(8-9)15-3/h7-8H,5-6H2,2-4H3 |
InChI Key |
ZQMBKJSONUTTKR-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)CC[N+]#[C-] |
Origin of Product |
United States |
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